gamma-Ethylmercaptoacetoacetic acid methyl ester
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Overview
Description
Gamma-Ethylmercaptoacetoacetic acid methyl ester is an organic compound with the molecular formula C7H12O3S It contains a variety of functional groups, including an ester, a ketone, and a sulfide
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Ethylmercaptoacetoacetic acid methyl ester can be synthesized through a series of reactions involving the esterification of acetoacetic acid derivatives. One common method involves the reaction of ethyl mercaptan with acetoacetic acid methyl ester under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Gamma-Ethylmercaptoacetoacetic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Gamma-Ethylmercaptoacetoacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of gamma-Ethylmercaptoacetoacetic acid methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in various chemical reactions, while the sulfide group can undergo oxidation or reduction. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .
Comparison with Similar Compounds
Similar Compounds
Acetoacetic acid methyl ester: Lacks the ethylmercapto group, making it less reactive in certain types of reactions.
Ethyl acetoacetate:
Uniqueness
Gamma-Ethylmercaptoacetoacetic acid methyl ester is unique due to the presence of both the sulfide and ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
74150-30-4 |
---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 4-ethylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C7H12O3S/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 |
InChI Key |
JRZOPJWLYKXNSP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)CC(=O)OC |
Origin of Product |
United States |
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